molecular formula C15H10F3N3O2 B2601490 1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole CAS No. 478030-52-3

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole

Cat. No. B2601490
CAS RN: 478030-52-3
M. Wt: 321.259
InChI Key: TWZUXIMCFHNGAT-UHFFFAOYSA-N
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Description

1-(3-nitrobenzyl)-2-(trifluoromethyl)-1H-1,3-benzimidazole, also known as NITB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. NITB is a benzimidazole derivative that has a nitro group attached to the benzene ring and a trifluoromethyl group attached to the imidazole ring. The compound has shown promising results in various studies, and its unique chemical structure has made it a popular choice for researchers.

Scientific Research Applications

Synthesis and Structural Insights

  • Synthesis of Benzimidazole Derivatives

    • Benzimidazole derivatives like 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole were synthesized, showcasing the compound's utility as an intermediate in chemical synthesis. Notably, this compound undergoes nucleophilic substitution with pyridine, highlighting its reactive nature and potential in creating complex molecules (Sparke et al., 2010).
  • Structural Analysis and Crystallography

    • The structural analysis of benzimidazole derivatives has been conducted through crystallography. For instance, 1-(4-nitrobenzyl)-3-allyl-1H-benzo[d]imidazol-2(3H)-one's crystal structure was determined, revealing the significance of intermolecular ππ interactions and van der Waals forces in stabilizing the crystal structure (Belaziz et al., 2013).

Biological Activity and Antimicrobial Potential

  • Antibacterial and Cytotoxic Studies

    • Novel symmetrically and non-symmetrically p-nitrobenzyl-substituted N-heterocyclic carbene–silver(I) acetate complexes were synthesized and assessed for antimicrobial and cytotoxic activities. These complexes displayed significant antibacterial activity against various bacterial strains and cytotoxicity against cancer cell lines, suggesting the compound's potential in therapeutic applications (Patil et al., 2011).
  • Antiproliferative Effects on Cancer Cells

    • Trisubstituted benzimidazole derivatives were synthesized and evaluated against MDA-MB-231 human breast cancer cell proliferation. Certain compounds demonstrated significant inhibition, indicating the potential of benzimidazole derivatives in cancer treatment (Thimmegowda et al., 2008).
  • Anion Transport Efficiency

    • Modifications to benzimidazole derivatives, such as adding trifluoromethyl and nitro groups, significantly enhance their anionophoric activity. The study on 1,3-bis(benzimidazol-2-yl)benzene derivatives reveals their high efficiency in anion transport, a property that can be harnessed in various scientific applications (Peng et al., 2016).

properties

IUPAC Name

1-[(3-nitrophenyl)methyl]-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F3N3O2/c16-15(17,18)14-19-12-6-1-2-7-13(12)20(14)9-10-4-3-5-11(8-10)21(22)23/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWZUXIMCFHNGAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=CC=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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